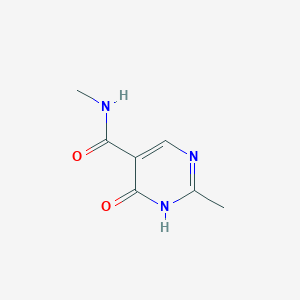
N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
概要
説明
“N,2-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide” is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 .
Synthesis Analysis
A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives have been synthesized and evaluated for their inhibition effects on MMP 3, MMP 12, and MMP 13 . Another study reported the synthesis of a new series of 6-oxo-1,6-dihydropyrimidin-5-carboxamides with good yields .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . Key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions .Chemical Reactions Analysis
The compound has been studied as a xanthine oxidase inhibitor, with remarkable activities reported . It has also shown potent and highly selective activity of inhibiting MMP 13 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 167.17 and a molecular formula of C7H9N3O2 .科学的研究の応用
1. Application in Drug Metabolism Studies
N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives have been studied for their role in drug metabolism. For instance, 19F-nuclear magnetic resonance (NMR) spectroscopy has been used to investigate the metabolic fate and excretion balance of related compounds in rats and dogs, indicating their elimination mainly by metabolism with the major metabolite identified in rat urine and bile and in dog urine being the 5-O-glucuronide (Monteagudo et al., 2007).
2. Antimicrobial and Antioxidant Properties
Compounds related to this compound have been synthesized and shown to exhibit promising antibacterial and antioxidant activities. These activities were assessed using various in-vitro methods, with some compounds demonstrating significant effects compared to standard drugs (Rambabu et al., 2021).
3. Antifungal Activity
These derivatives have also been explored for their antifungal properties, especially against Candida Albicans. The synthesized compounds showed considerable antifungal activity, expanding the potential applications of these compounds in medical research (Zamaraeva et al., 2015).
4. Potential in Cancer Imaging
Another notable application is in the field of cancer imaging. For example, derivatives of this compound have been prepared for use as potential positron emission tomography tracers for imaging cancer tyrosine kinase, highlighting its role in oncological diagnostics (Wang et al., 2005).
作用機序
Target of Action
The primary target of N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body and plays a crucial role in the production of uric acid . This compound also shows potent and highly selective activity of inhibiting MMP 13 .
Mode of Action
This compound interacts with its targets through various mechanisms. It forms privileged interactions with some residues in the XO binding pocket . Key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions .
Biochemical Pathways
The compound’s interaction with XO affects the purine metabolism pathway, leading to a decrease in the production of uric acid . This can be beneficial in the treatment of hyperuricemia-associated diseases . Its inhibition of MMP 13 can affect various cellular processes, including tissue remodeling and inflammation .
Result of Action
The inhibition of XO by this compound results in a decrease in uric acid production, which can help manage conditions like gout . Its inhibition of MMP 13 suggests potential applications in conditions where MMP 13 activity is detrimental, such as certain inflammatory and fibrotic diseases .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N,2-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-9-3-5(6(11)8-2)7(12)10-4/h3H,1-2H3,(H,8,11)(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUYKDHIMYCZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





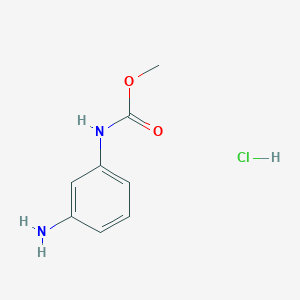
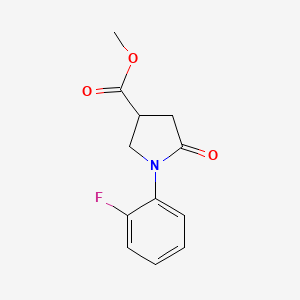
![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)
![4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422427.png)

![[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1422430.png)
![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)
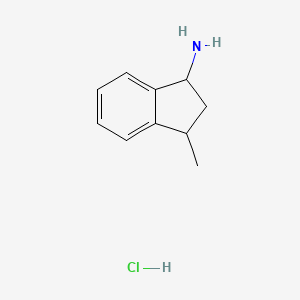
![2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide](/img/structure/B1422434.png)
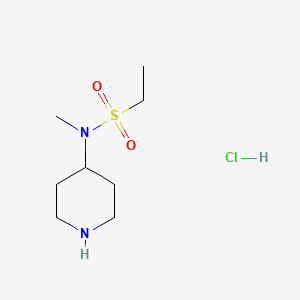
![3-[Methyl(propyl)amino]propanoic acid hydrochloride](/img/structure/B1422436.png)
![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)